molecular formula C16H18N4O2S3 B11191656 1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide

1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide

Cat. No.: B11191656
M. Wt: 394.5 g/mol
InChI Key: VYBGILFNJJVPDC-UHFFFAOYSA-N
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Description

1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is a complex organic compound featuring a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs with antitumor or cytotoxic activities.

Mechanism of Action

The mechanism of action for 1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N4O2S3

Molecular Weight

394.5 g/mol

IUPAC Name

1-[2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H18N4O2S3/c17-14(22)11-6-8-19(9-7-11)13(21)10-24-15-18-20(16(23)25-15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,17,22)

InChI Key

VYBGILFNJJVPDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NN(C(=S)S2)C3=CC=CC=C3

Origin of Product

United States

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